![molecular formula C14H13NO4 B2710974 2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid CAS No. 1361143-16-9](/img/structure/B2710974.png)

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

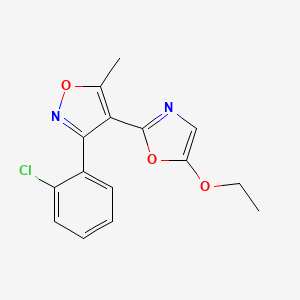

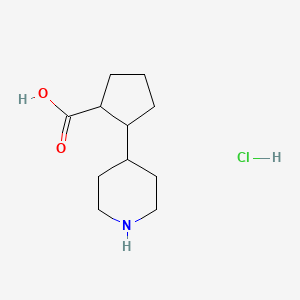

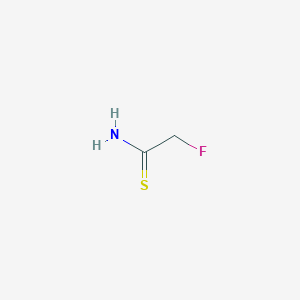

“2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” is a compound that contains a furan ring, which is a common structural component of many natural products . It is a type of furan platform chemical (FPC) that can be synthesized from biomass .

Synthesis Analysis

The synthesis of furan compounds like “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” can be achieved through the Paal–Knorr synthesis, a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .Molecular Structure Analysis

The molecular structure of “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” includes a furan ring, a carbonyl group, an amino group, and a phenyl group . The compound also contains a total of 41 bonds, including 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 4 double bonds, and 11 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” can be influenced by various factors. For instance, the Paal–Knorr synthesis requires an acid catalyst . Also, the compound can undergo different types of reactions applicable to FPCs .科学的研究の応用

Organic Synthesis and Heterocyclic Chemistry

Furan derivatives, including those similar to "2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid," are pivotal in the synthesis of heterocyclic compounds. For instance, the reaction of cysteine with levulinic acid produces heterocyclic structures stabilized via dehydration, leading to compounds like 5-oxothiazolidinecarboxylic acid. These reactions demonstrate the utility of furan derivatives in synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Grinev, Amal’chieva, & Egorova, 2014).

Material Science and Polymer Chemistry

Furan derivatives are also explored for their potential in material science, particularly in the development of biobased polymers. The synthesis of furan oligoesters from 2,5-furandicarboxylic acid and aliphatic diols using immobilized lipase B illustrates the feasibility of producing biobased polymers with high yield. This approach highlights the role of furan derivatives in creating sustainable materials for various applications, including packaging and automotive parts (Cruz-Izquierdo et al., 2015).

Pharmaceutical Research

In pharmaceutical research, the antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives against Candida albicans, Escherichia coli, and Staphylococcus aureus has been documented. This finding suggests that furan derivatives could serve as templates for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Kalyaev et al., 2022).

Biochemical Applications

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) demonstrates the potential of furan derivatives in biochemical processes. FDCA is a promising biobased platform chemical for producing polymers, highlighting the role of furan derivatives in transitioning towards sustainable chemical processes (Dijkman, Groothuis, & Fraaije, 2014).

Safety And Hazards

将来の方向性

Furan platform chemicals like “2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid” have potential applications in the chemical industry, particularly as the industry shifts from traditional resources such as crude oil to biomass . They can be economically synthesized from biomass, and there are many more simple or complex chemicals that can be obtained . Future research may focus on exploring these possibilities.

特性

IUPAC Name |

2-(furan-2-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQFNSRFSXTHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)

![tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2710912.png)